tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-7-6-8-11(15)9-10/h6-9,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCWELNZWGONNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-hydroxyphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
tert-butyl chloroformate+N-ethyl-N-(3-hydroxyphenyl)amine→tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of N-ethyl-N-(3-hydroxyphenyl)amine.
Substitution: Formation of various alkyl-substituted carbamates.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Lacosamide:
Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate serves as a synthetic intermediate for lacosamide, an anticonvulsant medication. The preparation involves the condensation of N-BOC-D-serine with benzene methanamine, leading to the formation of the desired carbamate derivative. This reaction is crucial in developing effective treatments for epilepsy and neuropathic pain . -
Potential as an Antioxidant:
Recent studies indicate that derivatives of tert-butyl phenolic compounds exhibit antioxidant properties. These compounds can mitigate oxidative stress in biological systems, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .
Industrial Applications
-
Use in Adhesives and Sealants:
The compound's stability and reactivity make it suitable for use in adhesives and sealants. Its ability to form strong bonds under various conditions enhances the performance of these materials in construction and manufacturing . -
Incorporation in Polymers:
This compound can be integrated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance plastics used in automotive and aerospace industries .
Toxicological Profile
Despite its beneficial applications, safety assessments indicate that this compound can pose risks such as skin irritation and acute toxicity if ingested. Proper handling and safety protocols are essential when utilizing this compound in industrial settings .
Case Study 1: Synthesis of Lacosamide
A study detailed the synthesis pathway involving this compound as a precursor to lacosamide. The reaction yielded a high purity product with an efficiency of 97%, demonstrating the compound's effectiveness as an intermediate in pharmaceutical chemistry .
Case Study 2: Antioxidant Properties
Research on phenolic antioxidants revealed that derivatives similar to this compound significantly reduced oxidative stress markers in rat models. This study highlighted its potential use in dietary supplements aimed at enhancing cellular health .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Synthesis of Lacosamide | Key intermediate for anticonvulsant drug |
| Industrial Chemistry | Adhesives and Sealants | Enhances bonding strength |
| Polymer Science | Improvement of Thermal Stability | Used in high-performance plastics |
| Health & Nutrition | Potential Antioxidant | Reduces oxidative stress; further research needed |
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
Melting Points and Stability
- Stability: The hydroxyl group at the 3-position facilitates hydrogen bonding, enhancing crystalline packing .
- tert-Butyl (4-hydroxyphenyl)carbamate :
- tert-Butyl (4-mercaptophenyl)carbamate :
- N-Ethyl Substitution Impact: The addition of an ethyl group (as in the target compound) is expected to reduce melting points by introducing steric hindrance and disrupting hydrogen-bonding networks.
Spectral Characteristics (NMR)
- tert-Butyl (3-hydroxyphenyl)carbamate :
- tert-Butyl (4-hydroxyphenyl)carbamate :
- Key Differences : The 3-hydroxyphenyl derivatives exhibit split aromatic signals due to meta-substitution, whereas para-substituted analogs show simpler splitting patterns. N-ethyl substitution would further split signals due to diastereotopic protons and altered electronic environments .
Trends :
Hydrogen Bonding and Crystal Packing
- tert-Butyl N-hydroxycarbamate : Forms strong O–H···O and N–H···O hydrogen bonds (e.g., O(3)–H(3)···O(1) distance: 1.87 Å), stabilizing its crystal lattice .
Biological Activity
Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H19NO3. It belongs to the carbamate class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a tert-butyl group, an ethyl group, and a 3-hydroxyphenyl moiety attached to a carbamate functional group. This unique configuration may influence its biological interactions and efficacy.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives of hydroxyphenylcarbamates have been studied for their ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. The mechanism often involves interactions with the enzyme's active site or allosteric sites, modulating its activity .
Antimicrobial Properties
A series of studies have highlighted the antimicrobial potential of carbamates, including those with hydroxyphenyl substitutions. Specifically, compounds related to this compound have shown inhibitory activity against Mycobacterium tuberculosis strains, suggesting a potential role in treating tuberculosis .
Table 1: Antimicrobial Activity of Hydroxyphenyl Carbamates
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl (3-benzyl-5-hydroxyphenyl) carbamate | M. tuberculosis H37Rv | 5 μg/mL |
| Tert-butyl (3-benzyl-5-hydroxyphenyl) carbamate | M. tuberculosis H37Ra | 6.25 μg/mL |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The hydroxyphenyl group may facilitate hydrogen bonding or hydrophobic interactions with receptor sites, enhancing binding affinity.
- Enzyme Interaction : The carbamate moiety can form covalent bonds with target enzymes, leading to inhibition or modulation of enzymatic activity .
Neuroprotective Effects
In a study examining neuroprotective effects against amyloid-beta toxicity in astrocytes, compounds similar in structure to this compound demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers . These findings suggest that the compound may have implications in neurodegenerative disease therapies.
In Vivo Efficacy Against Tuberculosis
In vivo studies using mouse models showed that certain hydroxyphenyl carbamates significantly reduced bacterial load in infected tissues when administered orally. For example, one derivative demonstrated a reduction in bioluminescence intensity in the lungs, indicating effective bacterial clearance .
Q & A
Q. What are the established synthetic routes for tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate, and what key reagents are involved?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of 3-hydroxyphenyl ethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol includes:
- Step 1: Dissolve 3-hydroxyphenyl ethylamine in anhydrous THF or DCM.
- Step 2: Add Boc₂O (1.2 equiv) and a base (e.g., DIEA or DMAP) to activate the reaction .
- Step 3: Stir at reflux (THF) or room temperature (DCM) for 12–24 hours.
- Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Use moisture-free conditions to avoid Boc-group hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
Table 1: Comparative Synthetic Conditions
| Reagent System | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Boc₂O + DMAP | THF | 65 (reflux) | 72–78 | |
| Boc₂O + DIEA | DCM | 25 | 65–70 |
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- 1H NMR Analysis:
-
Boc group: Single peak at δ 1.3–1.5 ppm (9H, t-Bu).
-
Ethyl group: Quartet at δ 3.2–3.4 ppm (N-CH₂) and triplet at δ 1.1–1.3 ppm (CH₃).
-
Aromatic protons: Doublets in δ 6.5–7.2 ppm (3-hydroxyphenyl).
- 13C NMR: Confirm carbamate carbonyl at δ 150–155 ppm.
- 2D NMR (HSQC, HMBC): Resolve overlapping signals and verify connectivity .
Common Pitfalls:
- Signal splitting due to rotameric forms (add DMSO-d₆ to slow rotation).
- Baseline noise in DEPT-135 due to impurities (use rigorous drying).
Advanced Research Questions
Q. How can contradictions in crystallographic data for tert-butyl carbamate derivatives be resolved?
Methodological Answer: Discrepancies in unit cell parameters or space groups often arise from:
- Polymorphism: Test crystallization in multiple solvents (e.g., EtOAc vs. hexane/EtOH).
- Twinned crystals: Use SHELXL’s TWIN command for refinement .
- Disorder: Apply PART instructions in SHELX to model disordered tert-butyl groups .
Case Study: A derivative with fluorophenyl substituents showed two polymorphs:
Q. What strategies optimize the stability of this compound under acidic/basic conditions?
Methodological Answer:
- Stability Testing:
-
pH 1–3 (HCl): Rapid Boc-group hydrolysis (monitor via HPLC at 254 nm).
-
pH 10–12 (NaOH): Degradation within 2 hours .
- Stabilization Methods:
-
Lyophilization: Store at -20°C under argon.
-
Buffered Solutions: Use phosphate buffer (pH 7.4) for short-term experiments.
Table 2: Degradation Kinetics (25°C)
Condition Half-life (h) Major Degradant 0.1 M HCl 0.5 3-hydroxyphenyl ethylamine 0.1 M NaOH 1.2 tert-butyl alcohol
Q. How can computational modeling predict the reactivity of tert-butyl carbamates in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations (Gaussian 16):
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify electrophilic sites .
- Case Example:
The carbamate’s carbonyl carbon (f⁺ = 0.12) is more reactive than the tert-butyl oxygen (f⁺ = 0.03), aligning with observed SN2 reactivity .
- Case Example:
Data Contradiction Analysis
Q. Why do reported melting points for tert-butyl carbamate derivatives vary significantly?
Methodological Answer: Variations arise from:
- Impurity Profiles: Residual solvents (e.g., THF) depress melting points (validate via DSC).
- Polymorphism: Use hot-stage microscopy to detect multiple endotherms .
- Methodology: ASTM D1519-04 vs. capillary method discrepancies.
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
